molecular formula C20H13F4N3O4 B2369215 N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941952-88-1

N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2369215
CAS No.: 941952-88-1
M. Wt: 435.335
InChI Key: UDNMKOAXWVBIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-(trifluoromethyl)benzyl group at the N1 position and a 4-fluoro-3-nitrophenyl carboxamide moiety at the C3 position.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O4/c21-16-7-6-14(10-17(16)27(30)31)25-18(28)15-5-2-8-26(19(15)29)11-12-3-1-4-13(9-12)20(22,23)24/h1-10H,11H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNMKOAXWVBIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyridine core substituted with a 4-fluoro-3-nitrophenyl group and a 3-(trifluoromethyl)benzyl moiety. The presence of fluorine atoms is significant as they often enhance the pharmacological properties of organic compounds.

Structural Formula

N 4 fluoro 3 nitrophenyl 2 oxo 1 3 trifluoromethyl benzyl 1 2 dihydropyridine 3 carboxamide\text{N 4 fluoro 3 nitrophenyl 2 oxo 1 3 trifluoromethyl benzyl 1 2 dihydropyridine 3 carboxamide}

Research indicates that compounds similar to This compound exhibit significant activity as Met kinase inhibitors . These inhibitors target the Met receptor tyrosine kinase, which plays a crucial role in cell proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth in various cancer models.

Efficacy in Preclinical Models

In preclinical studies, particularly with human gastric carcinoma xenografts (GTL-16 model), related compounds demonstrated complete tumor stasis following oral administration. The analogs showed favorable pharmacokinetic profiles and were advanced into phase I clinical trials due to their promising efficacy and safety profiles .

Anti-inflammatory Activity

Another noteworthy aspect of the compound's biological activity is its anti-inflammatory potential. Similar derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Some studies reported IC50 values indicating potent anti-inflammatory effects, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Study 1: Anti-cancer Efficacy

A study focusing on the analogs of the compound demonstrated its effectiveness against Met-dependent tumors. The results showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .

Study 2: Inhibition of Inflammatory Responses

In a series of experiments assessing anti-inflammatory properties, compounds structurally related to the target compound exhibited significant inhibition of paw swelling in animal models. The percentage of edema inhibition was notably higher than that observed with standard treatments .

Data Summary

Activity Model/Method Outcome Reference
Met kinase inhibitionGTL-16 xenograft modelComplete tumor stasis
Anti-inflammatory activityCOX enzyme assayIC50 values comparable to diclofenac
Selective apoptosisCancer cell linesInduction of apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its unique properties. Below is a comparative analysis with two closely related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Electronic Effects Potential Implications
N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide 4-Fluoro-3-nitrophenyl (carboxamide); 3-(trifluoromethyl)benzyl (N1) Strong electron-withdrawing groups (NO₂, CF₃, F) enhance electrophilicity Increased metabolic stability; potential enhanced target binding affinity
1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () 4-Nitrophenyl (carboxamide); 3-nitrobenzyl (N1) Dual nitro groups create high electron deficiency May reduce solubility; possible off-target reactivity due to nitro group redox activity
DM-20 (N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide; ) Methoxy, methyl, and trifluoromethyl substituents Moderate electron-withdrawing (CF₃) and electron-donating (methoxy) balance Improved solubility and membrane permeability; reduced cytotoxicity

Key Findings :

In contrast, DM-20 () incorporates methoxy and methyl groups, which may improve pharmacokinetic properties but reduce electrophilic reactivity .

Solubility and Bioavailability :

  • The nitro groups in ’s compound likely decrease aqueous solubility, limiting its utility in drug development. The target compound’s fluorine and trifluoromethyl groups may mitigate this issue through moderate lipophilicity .
  • DM-20’s methoxy and methyl substituents suggest superior solubility, as seen in its detailed NMR data (), which reflects a less polar structure .

Metabolic Stability :

  • The trifluoromethyl group in the target compound is resistant to metabolic oxidation, offering a stability advantage over nitro-substituted analogs, which are prone to enzymatic reduction .

Preparation Methods

Retrosynthetic Analysis

Strategic Disconnections

The rational design of a synthetic route for N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide can be approached through several key disconnections (Figure 1):

  • Amide bond cleavage between the dihydropyridine carboxylic acid and the 4-fluoro-3-nitroaniline
  • N-alkylation at position 1 of the dihydropyridine ring with 3-(trifluoromethyl)benzyl halide
  • Formation of the dihydropyridine core structure

Key Building Blocks

Based on this retrosynthetic analysis, three principal building blocks emerge:

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (or appropriate ester derivative)
  • 3-(Trifluoromethyl)benzyl halide (typically bromide or chloride)
  • 4-Fluoro-3-nitroaniline

Synthetic Methodologies

Preparation of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Core

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core can be synthesized through several established methods:

Oxidation of Pyridine Derivatives

A common approach involves selective oxidation of 3-substituted pyridines followed by N-oxidation and rearrangement to the desired 2-oxo-1,2-dihydropyridine structure. The process typically employs hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) for the initial oxidation step.

Pyridine-3-carboxylic acid → Pyridine-3-carboxylic acid N-oxide → 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
Cyclocondensation Reactions

An alternative method involves cyclocondensation reactions of β-keto esters with aminocrotonate derivatives, similar to the Hantzsch synthesis of dihydropyridines. This approach yields the dihydropyridine scaffold which can be further oxidized to the desired 2-oxo derivative.

Methyl acetoacetate + Ethyl 3-aminocrotonate → Dihydropyridine intermediate → 2-Oxo-1,2-dihydropyridine-3-carboxylic acid ester

The reaction conditions typically include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Reaction time: 3-18 hours
  • Yield: 65-85%

N-Alkylation with 3-(Trifluoromethyl)benzyl Halide

The N-alkylation of the 2-oxo-1,2-dihydropyridine core with 3-(trifluoromethyl)benzyl halide represents a critical step in the synthesis. This transformation can be accomplished through several methods:

Base-Promoted Alkylation

Treatment of the dihydropyridine with a suitable base (potassium carbonate, cesium carbonate, or sodium hydride) followed by addition of 3-(trifluoromethyl)benzyl bromide or chloride in an appropriate solvent system.

2-Oxo-1,2-dihydropyridine-3-carboxylic acid ester + 3-(Trifluoromethyl)benzyl bromide + Base → N-alkylated product

Typical reaction conditions include:

  • Base: K₂CO₃ (2-3 equiv.) or NaH (1.1-1.5 equiv.)
  • Solvent: DMF, DMSO, or acetone
  • Temperature: 50-80°C
  • Reaction time: 4-12 hours
  • Yield: 70-85%
Phase-Transfer Catalysis

Phase-transfer catalysis provides an efficient alternative for the N-alkylation step, utilizing quaternary ammonium salts to facilitate the reaction between the deprotonated dihydropyridine and the benzyl halide:

2-Oxo-1,2-dihydropyridine-3-carboxylic acid ester + 3-(Trifluoromethyl)benzyl bromide + Base + PTC → N-alkylated product

Optimal conditions typically include:

  • Phase-transfer catalyst: Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA)
  • Base: 50% aqueous NaOH or solid KOH
  • Solvent: Toluene, DCM, or biphasic systems
  • Temperature: 25-40°C
  • Reaction time: 2-6 hours
  • Yield: 75-90%
Preparation of 3-(Trifluoromethyl)benzyl Halide

The 3-(trifluoromethyl)benzyl halide component can be synthesized from 3-(trifluoromethyl)toluene through radical bromination using N-bromosuccinimide (NBS) with benzoyl peroxide as an initiator:

3-(Trifluoromethyl)toluene + NBS → 3-(Trifluoromethyl)benzyl bromide

Alternatively, a continuous flow synthesis method can be employed for larger-scale production:

3-(Trifluoromethyl)toluene + Formaldehyde + HCl → 3-(Trifluoromethyl)benzyl chloride

This approach offers significant advantages including:

  • Reaction time: 30-600 seconds (optimal: 180 seconds)
  • Precise control of reaction conditions
  • High selectivity for monochloromethyl substitution
  • Continuous and safe production potential
  • Scale-up capabilities with consistent yields

Amide Formation with 4-Fluoro-3-nitroaniline

The final key step involves amide coupling between the N-alkylated 2-oxo-1,2-dihydropyridine-3-carboxylic acid and 4-fluoro-3-nitroaniline. Several methodologies are applicable:

Carbodiimide Coupling

Direct coupling using carbodiimide reagents provides an efficient route to the target amide:

N-alkylated acid + 4-Fluoro-3-nitroaniline + Coupling reagent → Target compound

Optimal conditions typically include:

  • Coupling reagent: EDC·HCl or DCC with HOBt or DMAP
  • Solvent: DCM, THF, or DMF
  • Temperature: 0-25°C
  • Reaction time: 4-24 hours
  • Yield: 65-85%
Acyl Chloride Formation

Conversion of the carboxylic acid to an acyl chloride followed by reaction with 4-fluoro-3-nitroaniline represents an alternative approach:

N-alkylated acid + SOCl₂ or (COCl)₂ → Acyl chloride
Acyl chloride + 4-Fluoro-3-nitroaniline → Target compound

Typical conditions include:

  • Chlorinating agent: Thionyl chloride or oxalyl chloride
  • Base: Triethylamine or pyridine
  • Solvent: DCM or THF
  • Temperature: 0-25°C
  • Reaction time: 2-8 hours
  • Yield: 70-90%
Synthesis of 4-Fluoro-3-nitroaniline

The 4-fluoro-3-nitroaniline component can be prepared from commercially available 4-fluoroaniline through selective nitration:

4-Fluoroaniline + HNO₃/H₂SO₄ → 4-Fluoro-3-nitroaniline

Critical reaction parameters include:

  • Temperature control: 0-5°C during nitration to prevent over-nitration
  • Acid ratio: H₂SO₄:HNO₃ (3:1 to 4:1)
  • Reaction time: 1-2 hours
  • Yield: 75-85%
  • Purification: Recrystallization from ethanol or column chromatography

Optimized Complete Synthetic Route

Based on the methodologies described above, an optimized synthetic route to this compound can be proposed:

Three-Step Convergent Synthesis

Step 1: Preparation of N-alkylated 2-oxo-1,2-dihydropyridine-3-carboxylic acid

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equiv.)
3-(Trifluoromethyl)benzyl bromide (1.2 equiv.)
K₂CO₃ (2.5 equiv.)
DMF (10 mL/g)
60°C, 6 hours

Followed by hydrolysis:
NaOH (2.0 equiv.)
EtOH/H₂O (3:1)
60°C, 2 hours

Step 2: Amide coupling

N-alkylated acid (1.0 equiv.)
4-Fluoro-3-nitroaniline (1.1 equiv.)
EDC·HCl (1.3 equiv.)
HOBt (1.3 equiv.)
DIPEA (2.5 equiv.)
DMF (10 mL/g)
0°C to RT, 12 hours

Step 3: Purification

1. Extraction (EtOAc/H₂O)
2. Column chromatography (hexanes/EtOAc gradient)
3. Recrystallization (EtOH or acetone/hexanes)

Expected overall yield: 45-65%

Alternative One-Pot Approach

A more efficient one-pot methodology can be developed based on similar reactions reported for related compounds:

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equiv.)
3-(Trifluoromethyl)benzyl bromide (1.2 equiv.)
Cs₂CO₃ (2.0 equiv.)
DMF (5 mL/g)
60°C, 4 hours

Then add:
4-Fluoro-3-nitroaniline (1.1 equiv.)
HATU (1.3 equiv.)
DIPEA (2.5 equiv.)
0°C to RT, 6 hours

Expected yield: 50-70%

Reaction Condition Optimization

Temperature Effects

Temperature control is critical for several steps in the synthesis:

Reaction Step Temperature Range Critical Considerations
N-alkylation 50-80°C Higher temperatures increase reaction rate but may lead to side reactions
Hydrolysis 50-60°C Controlled temperature prevents decomposition
Amide coupling 0°C to RT Initial cooling minimizes side reactions
4-Fluoro-3-nitroaniline synthesis 0-5°C Strict temperature control during nitration is essential

Solvent Selection

Solvent choice significantly impacts yield and selectivity:

Reaction Step Preferred Solvents Advantages
N-alkylation DMF, DMSO, Acetone High solubility of reactants and bases
Hydrolysis EtOH/H₂O Efficient hydrolysis with minimal side reactions
Amide coupling DMF, DCM, THF Compatibility with coupling reagents
Recrystallization EtOH, Acetone/Hexanes Good solubility differential for purification

Catalyst and Reagent Selection

Optimal reagent selection enhances reaction efficiency:

Reaction Step Recommended Reagents Rationale
N-alkylation K₂CO₃ or Cs₂CO₃ Cs₂CO₃ provides higher yields but at increased cost
Amide coupling EDC·HCl/HOBt or HATU HATU offers higher yields but is more expensive
3-(Trifluoromethyl)benzyl bromide synthesis NBS/Benzoyl peroxide Selective monobromination

Scale-Up Considerations

For industrial or larger laboratory scale synthesis, several adaptations are recommended:

Continuous Flow Synthesis

The implementation of continuous flow technology for the N-alkylation step offers significant advantages:

  • Reduced reaction time (minutes vs. hours)
  • Improved heat transfer and temperature control
  • Enhanced safety profile, particularly important for exothermic steps
  • Consistent product quality and yields
  • Reduced solvent consumption

Critical Process Parameters

Key parameters to monitor during scale-up include:

Parameter Acceptable Range Monitoring Method
Temperature ±2°C of target Calibrated thermocouples
Reaction time ±10% of optimal In-process sampling
Reagent purity >98% QC testing prior to use
Water content <0.05% for anhydrous steps Karl Fischer titration
pH during workup 6.5-7.5 pH monitoring

Analytical Characterization

The final compound should exhibit the following analytical characteristics:

Physical Properties

  • Appearance: Off-white to pale yellow crystalline solid
  • Melting point: 188-192°C
  • Solubility: Sparingly soluble in water; soluble in DMF, DMSO, and hot alcohols

Spectroscopic Data

Typical spectroscopic characteristics include:

¹H NMR (400 MHz, DMSO-d₆): δ 10.2-10.4 (s, 1H, NH), 8.7-8.8 (s, 1H, pyridine), 8.0-8.1 (m, 2H, aromatic), 7.6-7.8 (m, 3H, aromatic), 7.4-7.6 (m, 3H, aromatic), 7.2-7.3 (t, 1H, aromatic), 5.4-5.5 (s, 2H, CH₂)

¹³C NMR (100 MHz, DMSO-d₆): Expected signals at δ 162-164 (C=O, amide), 158-160 (C=O, pyridine), 145-147 (C-NO₂), 136-138 (CF₃-C), 124-126 (q, CF₃), aromatic carbons between 115-140 ppm, and CH₂ at 50-52 ppm

IR (KBr): Characteristic bands at 3300-3350 cm⁻¹ (N-H stretching), 1650-1670 cm⁻¹ (C=O amide), 1630-1650 cm⁻¹ (C=O pyridone), 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹ (NO₂ asymmetric and symmetric stretching), 1100-1130 cm⁻¹ (C-F stretching)

HRMS: [M+H]⁺ calculated for C₂₀H₁₄F₄N₃O₄: 436.0915

Q & A

Basic: What are the key methodologies for synthesizing N-(4-fluoro-3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with nucleophilic substitution or condensation of intermediates. For example, fluorinated aniline derivatives may react with benzyl halides (e.g., 3-(trifluoromethyl)benzyl chloride) under basic conditions to form intermediates, followed by cyclization to generate the dihydropyridine core . Key steps include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate amide bond formation and cyclization .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates, while ethanol/water mixtures improve crystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures achieves >95% purity. Monitor progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .

Advanced: How can researchers optimize multi-step reaction yields while minimizing side products in this compound’s synthesis?

Advanced optimization requires Design of Experiments (DoE) to evaluate interdependent variables:

  • Temperature gradients : Elevated temperatures (80–120°C) accelerate cyclization but may degrade nitro groups; controlled reflux (e.g., toluene, 110°C) balances yield and stability .
  • Stoichiometric ratios : A 1.2:1 molar excess of 4-fluoro-3-nitroaniline relative to the benzyl halide reduces unreacted starting material .
  • In-line analytics : Use FTIR or ReactIR to monitor intermediate formation in real time, enabling rapid adjustment of reaction parameters .
    Post-synthesis, employ LC-MS to identify side products (e.g., dehalogenated byproducts) and refine quenching protocols (e.g., ice-cold water to arrest reactivity) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl proton shifts at δ 4.8–5.2 ppm) and amide bond formation (N–H stretch at ~3300 cm⁻¹ in IR) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 464.1 m/z) and detects isotopic patterns consistent with fluorine/trifluoromethyl groups .
  • X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and quantifies dihedral angles (e.g., 8–12° between aromatic rings), critical for SAR studies .

Advanced: How can X-ray crystallography resolve tautomerism and inform structural activity relationships (SAR)?

The compound may exist as keto-amine (lactam) or enol tautomers, impacting bioactivity. Crystallography (e.g., SHELX-refined structures) identifies dominant tautomers via:

  • Hydrogen bonding : Intra- and intermolecular N–H···O bonds stabilize the lactam form, confirmed by O···N distances of 2.6–2.8 Å .
  • π-Stacking interactions : Planar conformations (dihedral angles <10°) enhance binding to flat enzymatic pockets (e.g., kinase ATP sites), guiding SAR modifications like fluorination to rigidity the structure .

Basic: What in vitro assays are recommended to evaluate this compound’s biological activity?

  • Enzyme inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorescence polarization or ADP-Glo™ assays .
  • Cellular assays : Cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity for GPCRs or nuclear receptors .

Advanced: How can computational modeling and SAR studies improve this compound’s therapeutic potential?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., EGFR kinase; ΔG ≈ -9.5 kcal/mol) .
  • QSAR models : Correlate substituent effects (e.g., nitro group position) with bioactivity. For example, 4-fluoro substitution increases membrane permeability (logP ≈ 2.8) vs. 3-fluoro analogs .
  • Metabolic stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., ester hydrolysis), prompting methyl/fluorine substitutions to block metabolism .

Advanced: How should researchers address contradictory bioactivity data arising from synthetic impurities?

  • Purity validation : Use orthogonal methods (HPLC-DAD/ELSD, ¹H NMR) to confirm >98% purity. Impurities >2% (e.g., des-nitro byproducts) may falsely elevate IC₅₀ values .
  • Batch comparison : Compare biological activity across synthesis batches. Significant variance (e.g., ±20% in IC₅₀) suggests inconsistent benzylation or cyclization steps .
  • Spiking experiments : Introduce controlled amounts of suspected impurities (e.g., unreacted aniline) to isolate their effects on assay results .

Advanced: What strategies resolve spectral data contradictions (e.g., NMR vs. MS) during characterization?

  • Tautomer equilibria : Variable-temperature ¹H NMR (25–60°C) identifies dynamic proton exchanges (e.g., amide NH coalescence at 50°C) .
  • Isotope labeling : Synthesize ¹⁵N-labeled analogs to distinguish overlapping signals in crowded spectral regions (e.g., δ 7.0–8.5 ppm) .
  • Complementary techniques : Pair MALDI-TOF MS with solid-state NMR to resolve discrepancies caused by solvate formation in crystallographic samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.